2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
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Overview
Description
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a biochemical compound used primarily in proteomics research. It has the molecular formula C11H20N2O•HCl and a molecular weight of 232.75 . This compound is known for its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves several steps. One common method includes the reaction of 1-(dimethylamino)cyclohexylmethanol with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and potentially forming new compounds.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for synthesizing other complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be explored for its potential therapeutic applications, although specific uses in this field are still under investigation .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide include:
2-chloro-N,N-dimethylethylamine hydrochloride: This compound has a similar structure but differs in the length of the carbon chain and the presence of the cyclohexyl ring.
1-chloro-2-dimethylaminoethane hydrochloride: Another related compound with a shorter carbon chain and different functional groups.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12/h3-9H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGXMKPOAIAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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